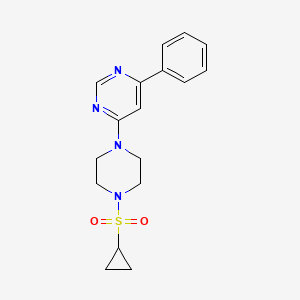
2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a family of compounds known as acetamides. Acetamides are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom. The structure of this compound suggests that it is a derivative of acetamide with additional aromatic and heterocyclic substituents, which may influence its physical, chemical, and biological properties.
Synthesis Analysis
While the specific synthesis of "2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide" is not detailed in the provided papers, similar compounds have been synthesized through acetylation reactions and S-alkylation. For instance, the synthesis of a related compound, "2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide," involved the acetylation of 2-aminopyrazine with chloroacetyl chloride followed by S-alkylation . This suggests that the target compound could potentially be synthesized through a similar pathway, involving the acetylation of an appropriate amine followed by a substitution reaction to introduce the thiophen-3-yl group.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the orientation of substituents around the acetamide moiety. For example, "2-Chloro-N-(2,4-dimethylphenyl)acetamide" exhibits a conformation where the N—H bond is syn to the ortho methyl group . This conformational feature is common among acetanilides and can influence the overall molecular geometry and potential intermolecular interactions. The presence of aromatic and heterocyclic rings, such as the chlorophenyl and thiophenyl groups, can also contribute to the molecular conformation through steric effects and electronic interactions.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group. The N—H bond can form hydrogen bonds with other molecules, as seen in "2-Chloro-N-(2,4-dimethylphenyl)acetamide," where molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds . Additionally, the presence of chloro and other substituents can facilitate further chemical modifications, such as nucleophilic substitution reactions, which are commonly used to introduce new functional groups or to create more complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The conformation of the molecule, as well as the nature and position of substituents, can affect properties such as polarity, solubility, and melting point. For instance, the polarity of similar compounds has been studied using the dipole moment method and quantum chemical calculations, revealing the existence of preferred conformers . Intermolecular interactions, such as hydrogen bonding and halogen⋯π interactions, can also impact the crystal packing and stability of these compounds, as observed in "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and "2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide" .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULIPEPUXZTWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

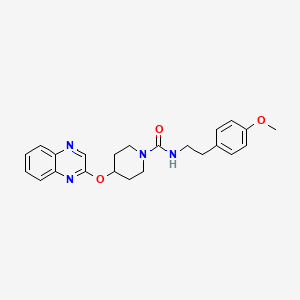
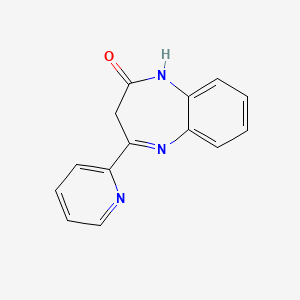
![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)
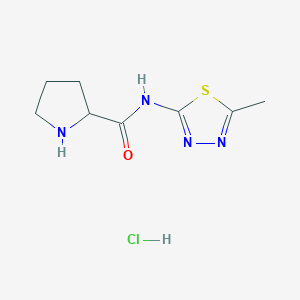
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)
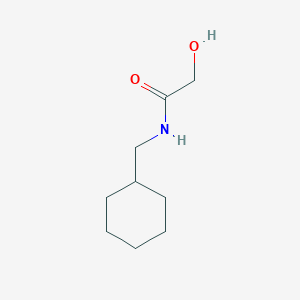

![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)
